molecular formula C13H18BrFO B13475430 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene

Cat. No.: B13475430
M. Wt: 289.18 g/mol
InChI Key: SBJOGYXSTYHPTG-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene is a fluorinated and brominated aromatic building block of significant interest in medicinal and synthetic chemistry. Its structure, featuring both a reactive benzyl bromine and an ether side chain, makes it a versatile intermediate for constructing more complex molecules. Researchers utilize such compounds in the synthesis of potential pharmaceutical candidates, including GPR agonists and fused heterocyclic derivatives . The fluorine atom is often incorporated to modulate a compound's electronic properties, metabolic stability, and membrane permeability, while the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions. The specific structural motif of a halogenated benzene ring with an alkoxy chain is frequently explored in developing bioactive molecules. This compound is strictly for use in non-clinical laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H18BrFO

Molecular Weight

289.18 g/mol

IUPAC Name

1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-fluorobenzene

InChI

InChI=1S/C13H18BrFO/c1-10(2)7-8-16-13(9-14)11-3-5-12(15)6-4-11/h3-6,10,13H,7-9H2,1-2H3

InChI Key

SBJOGYXSTYHPTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(CBr)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Bromination of Fluorobenzene Derivatives

A key step is the selective bromination of fluorobenzene derivatives to introduce the bromine atom at the desired position. Industrial and laboratory methods use:

  • N-Bromosuccinimide (NBS) in acetic acid or other solvents at controlled temperatures (10–30°C) to achieve selective bromination adjacent to the fluorine substituent. This method provides good regioselectivity and yield.
  • Bromination of o-fluoronitrobenzene followed by reduction and Sandmeyer reactions to obtain bromofluorobenzene intermediates.
Parameter Conditions Notes
Brominating agent N-Bromosuccinimide (NBS) Preferred for selectivity
Solvent Acetic acid preferred Also sulfuric acid, DMF possible
Temperature 10–30°C (optimum 15–20°C) Controls reaction rate and selectivity
Bromine to substrate ratio 1.0–1.5:1 (preferably 1.05–1.1:1) Ensures complete bromination without overbromination

Formation of the Isopentyloxy Substituent

The isopentyloxy group is introduced via etherification of a suitable hydroxyl precursor or via nucleophilic substitution:

  • Reaction of 2-bromo-1-(hydroxyethyl)-4-fluorobenzene with isopentyl alcohol under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as N,N-dimethylformamide or acetonitrile.
  • The reaction proceeds via nucleophilic substitution of the hydroxyl group by the isopentyl alkoxide generated in situ.
Parameter Conditions Notes
Base Potassium carbonate Commonly used for etherification
Solvent N,N-Dimethylformamide or acetonitrile Polar aprotic solvents favor substitution
Temperature Room temperature to 75°C Reaction time varies from hours to overnight
Molar ratios 1:1 to 1:2 (substrate to alcohol) Excess alcohol can drive reaction forward

Introduction of the Bromoethyl Chain

Two main approaches are found:

The choice depends on substrate stability and desired regioselectivity.

Palladium-Catalyzed Coupling Methods (Optional)

For advanced synthetic routes involving complex intermediates, palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings can be employed to assemble the aromatic core with substituted side chains:

  • Use of palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) with bases like sodium carbonate or potassium carbonate in mixed solvents (toluene/water, DMF) under reflux or inert atmosphere.
  • These methods allow for high yields and functional group tolerance, useful if the isopentyloxy group is introduced via boronic acid or halide intermediates.
Catalyst Base Solvent(s) Temperature Yield (%)
Pd(PPh3)4 Sodium carbonate Toluene/water Reflux, inert atmosphere 76–96
Pd(OAc)2 + triphenylphosphine Sodium carbonate 1,2-Dimethoxyethane/H2O Reflux 95–96

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
Bromination of fluorobenzene NBS, Acetic acid, 15–20°C Selective bromination at ortho or para position
Etherification Potassium carbonate, isopentyl alcohol, DMF or acetonitrile, RT to 75°C Formation of isopentyloxy substituent via nucleophilic substitution
Side chain bromination Bromine or NBS, mild conditions Introduction of bromine on ethyl side chain
Palladium-catalyzed coupling Pd catalyst, base, solvent, reflux, inert atmosphere Optional for complex intermediates, high yields

Research Results and Yields

  • Bromination yields using NBS in acetic acid typically range from 85% to 96%, depending on substrate and reaction time.
  • Etherification reactions with potassium carbonate and isopentyl alcohol provide yields from 75% to 90%, with reaction times from several hours to overnight.
  • Palladium-catalyzed coupling reactions achieve yields between 76% and 96% under optimized conditions.

Chemical Reactions Analysis

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes, and reduction reactions to remove halogen atoms or reduce double bonds.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira coupling, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies to understand molecular interactions and pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, affecting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene 1247379-62-9 C₁₃H₁₈BrFO 289.18 Bromoethyl, isopentyloxy, fluoro Ether linkage, branched alkyl chain
1-(2-Bromoethyl)-4-fluorobenzene 332-42-3 C₈H₈BrF 203.05 Bromoethyl, fluoro Lacks ether group; simpler structure
(E)-1-(2-Bromovinyl)-4-fluorobenzene 870122-74-0 C₈H₆BrF 201.04 Bromovinyl, fluoro Vinyl bromide vs. bromoethyl
1-Bromo-4-fluorobenzene 460-00-4 C₆H₄BrF 175.01 Aryl bromide, fluoro Bromine directly on aromatic ring
1-(4-Bromo-2-fluorophenyl)ethanone 625446-22-2 C₈H₆BrFO 233.04 Aryl bromide, ketone, fluoro Ketone instead of ether/bromoethyl
Bromine Reactivity
  • Target Compound : The bromine on the ethyl chain facilitates nucleophilic substitutions (e.g., SN2 reactions) or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • 1-Bromo-4-fluorobenzene : The aryl bromide undergoes electrophilic aromatic substitution or metal-catalyzed couplings but is less reactive in SN2 due to aromatic stabilization .
  • (E)-1-(2-Bromovinyl)-4-fluorobenzene : The vinyl bromide is highly reactive in Heck couplings or cycloadditions but less suited for alkylation .
Ether Functionality
  • Etherification of such compounds typically yields 43–53% under iron chloride catalysis .
Ketone vs. Ether
  • 1-(4-Bromo-2-fluorophenyl)ethanone: The ketone group enables condensations (e.g., forming Schiff bases) or reductions to alcohols, diverging from the target compound’s ether-based reactivity .

Biological Activity

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene is a compound of interest in medicinal chemistry and toxicology due to its potential biological activities. This article reviews the available literature concerning its biological effects, pharmacokinetics, and toxicity profiles, highlighting key findings from various studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • Chemical Formula : C₉H₁₀BrF
  • Molecular Weight : Approximately 227.08 g/mol

Antimicrobial Properties

Recent studies have explored the potential of halogenated compounds, including 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene, as efflux pump inhibitors against antibiotic-resistant bacteria. Compounds with similar structures have shown promising results in enhancing the efficacy of existing antibiotics by inhibiting bacterial resistance mechanisms. For instance, research indicates that certain brominated compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, thereby enhancing the activity of co-administered antibiotics .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In one study, the compound exhibited a median lethal dose (LD50) of approximately 2,700 mg/kg when administered orally to rats . Observations included:

  • Symptoms at Lethal Doses : Tremors, ataxia, and significant weight loss.
  • Symptoms at Non-lethal Doses : Mild tremors and reduced activity levels.

Inhalation studies also revealed an LC50 of around 18,000 mg/m³, indicating significant acute toxicity upon exposure .

Case Studies

Case Study 1: Efficacy Against Resistant Strains
A study involving a murine model demonstrated that combining this compound with standard antibiotics resulted in a significant reduction in bacterial load compared to treatment with antibiotics alone. The combination therapy led to a three-log reduction in colony-forming units (CFUs) after just four hours of treatment .

Case Study 2: Toxicological Assessment
In a controlled environment, rats exposed to varying concentrations of the compound exhibited dose-dependent responses. At higher concentrations (≥14,000 mg/m³), symptoms included severe respiratory distress and neurological impairments .

Summary Table of Biological Activity and Toxicity

Parameter Value/Description
Chemical Formula C₉H₁₀BrF
LD50 (oral) ~2,700 mg/kg
LC50 (inhalation) ~18,000 mg/m³
Antimicrobial Action Effective as an efflux pump inhibitor
Symptoms of Toxicity Tremors, weight loss, respiratory distress

Q & A

Q. What are the common synthetic routes for 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene?

The synthesis typically involves multi-step reactions, focusing on bromination, etherification, and fluorination. A feasible route includes:

  • Step 1 : Bromination of a pre-functionalized ethylbenzene derivative using agents like N-bromosuccinimide (NBS) under radical conditions .
  • Step 2 : Introduction of the isopentyloxy group via nucleophilic substitution (e.g., Williamson ether synthesis) using isopentyl alcohol and a base like NaH .
  • Step 3 : Fluorination at the para position using electrophilic aromatic substitution (e.g., Balz-Schiemann reaction) or direct fluorinating agents like Selectfluor .

Q. Key Considerations :

  • Solvent choice (e.g., acetonitrile for bromination, THF for etherification) impacts reaction efficiency.
  • Temperature control is critical to avoid side reactions, such as elimination during ether formation.

Q. How is the compound characterized for structural elucidation?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .
    • Example: The methylene protons adjacent to bromine resonate at δ ~3.5–4.0 ppm in 1^1H NMR .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond lengths and angles .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z ~290.0) .

Q. How do electronic effects of substituents influence the compound’s reactivity?

The bromine, fluorine, and isopentyloxy groups exhibit distinct electronic effects:

  • Bromine : Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings) due to its polarizability .
  • Fluorine : Electron-withdrawing effect enhances the electrophilicity of the benzene ring, directing further substitutions meta to itself .
  • Isopentyloxy : Electron-donating ether group stabilizes adjacent carbocations but may sterically hinder reactions at the ethyl chain .

Q. Comparative Reactivity Table

SubstituentElectronic EffectReactivity ImpactReference
Br (ethyl chain)PolarizableFacilitates SN2 reactions
F (para position)WithdrawingIncreases ring electrophilicity
Isopentyloxy (ether)DonatingStabilizes intermediates

Q. What methodological approaches resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 40–80%) arise from variable conditions. Systematic strategies include:

  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using statistical models .
  • In Situ Monitoring : Techniques like FT-IR or HPLC track reaction progress to identify bottlenecks .
  • Byproduct Analysis : GC-MS identifies side products (e.g., elimination products from excess base) .

Case Study : Bromination efficiency varies with solvent polarity. Polar solvents (acetonitrile) favor radical mechanisms, while non-polar solvents (CCl4_4) reduce side reactions .

Q. What are potential applications in medicinal chemistry based on structural analogs?

The compound’s halogen and ether motifs align with bioactive molecules:

  • Antimicrobial Agents : Bromine enhances lipophilicity, improving membrane penetration (analogous to fluoroquinolones) .
  • Kinase Inhibitors : The fluorobenzene scaffold is common in tyrosine kinase inhibitors (e.g., Gefitinib analogs) .
  • Prodrug Development : The isopentyloxy group can be hydrolyzed in vivo to release active metabolites .

Q. Table: Bioactivity of Structural Analogs

Analog StructureBioactivityReference
4-(2-Bromoethyl)-1,2-difluorobenzeneCytotoxicity in cancer cells
2-Bromo-1-(difluoromethoxy)-4-fluorobenzeneEnzyme inhibition

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